Dibutyl 2-butoxysuccinate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl 2-butoxysuccinate can be synthesized through the esterification of succinic acid with butanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Dibutyl 2-butoxysuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Butanedioic acid derivatives.
Reduction: Butanol derivatives.
Substitution: Various substituted succinate esters.
Scientific Research Applications
Dibutyl 2-butoxysuccinate has several scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as an emulsifier in the formulation of paints, coatings, and personal care products
Mechanism of Action
The mechanism of action of dibutyl 2-butoxysuccinate involves its interaction with lipid membranes, altering their properties and enhancing the solubility of hydrophobic compounds. This interaction is primarily due to the compound’s amphiphilic nature, allowing it to integrate into lipid bilayers and disrupt their structure .
Comparison with Similar Compounds
Similar Compounds
- Dibutyl succinate
- Diethyl succinate
- Dimethyl succinate
Comparison
Dibutyl 2-butoxysuccinate is unique due to its butoxy group, which imparts distinct surfactant properties compared to other succinate esters. This makes it particularly effective in applications requiring emulsification and surface activity .
Properties
IUPAC Name |
dibutyl 2-butoxybutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O5/c1-4-7-10-19-14(16(18)21-12-9-6-3)13-15(17)20-11-8-5-2/h14H,4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAWXQQNQGESAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(CC(=O)OCCCC)C(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544980 | |
Record name | Dibutyl 2-butoxybutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63842-87-5 | |
Record name | Dibutyl 2-butoxybutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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